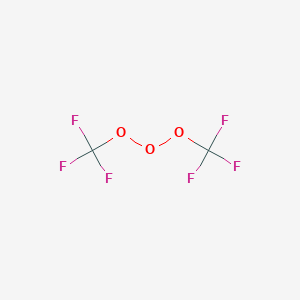
Trifluoro(trifluoromethoxyperoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoro(trifluoromethoxyperoxy)methane is a highly fluorinated organic compound characterized by a methane backbone substituted with trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃), and peroxy (-O-O-) groups. The compound’s fluorine-rich structure aligns with the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence and industrial utility .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Trifluoro(trifluoromethoxy)methane (CAS 1479-49-8) : Lacks the peroxy (-O-O-) group, resulting in reduced oxidative reactivity compared to Trifluoro(trifluoromethoxyperoxy)methane. Its structure (-CF₃ and -OCF₃) places it within PFAS, raising concerns about environmental persistence .
- Trifluoro(fluoromethoxy)methane (CAS 2261-01-0): Contains a fluoromethoxy (-OCHF₂) group instead of trifluoromethoxy-peroxy.
- Trifluoro(fluoro-oxy)methane (CF₃OF) : A structurally analogous reagent used in electrophilic fluorination. The absence of a methoxy group limits its utility in multi-step synthetic pathways compared to this compound .
Physical and Thermodynamic Properties
Note: GWP data for this compound are unavailable, but its higher fluorine content suggests a GWP exceeding 1,240, based on trends in fluorinated methanes .
Properties
CAS No. |
1718-18-9 |
|---|---|
Molecular Formula |
C2F6O3 |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
trifluoro(trifluoromethoxyperoxy)methane |
InChI |
InChI=1S/C2F6O3/c3-1(4,5)9-11-10-2(6,7)8 |
InChI Key |
JGFHBZWYOYWBRG-UHFFFAOYSA-N |
SMILES |
C(OOOC(F)(F)F)(F)(F)F |
Canonical SMILES |
C(OOOC(F)(F)F)(F)(F)F |
Synonyms |
Bis(trifluoromethyl) pertrioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















